molecular formula C9H5Cl2NO2S B2535756 1-Chloroisoquinoline-7-sulfonyl chloride CAS No. 942119-65-5

1-Chloroisoquinoline-7-sulfonyl chloride

Cat. No.: B2535756
CAS No.: 942119-65-5
M. Wt: 262.1
InChI Key: LCCARSJRZMDFTN-UHFFFAOYSA-N
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Description

1-Chloroisoquinoline-7-sulfonyl chloride is a chemical compound with the molecular formula C₉H₅Cl₂NO₂S. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is primarily used in organic synthesis and has various applications in scientific research.

Scientific Research Applications

1-Chloroisoquinoline-7-sulfonyl chloride has several applications in scientific research:

Safety and Hazards

This compound is considered hazardous and may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed or in contact with skin . In case of contact, it is advised to wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes . If inhaled, the victim should be removed to fresh air and kept at rest in a position comfortable for breathing .

Preparation Methods

1-Chloroisoquinoline-7-sulfonyl chloride can be synthesized through several methods. One common approach involves the chlorination of isoquinoline-7-sulfonic acid. The reaction typically requires the use of thionyl chloride or phosphorus pentachloride as chlorinating agents. The reaction conditions often include refluxing the mixture in an inert solvent such as dichloromethane or chloroform .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

1-Chloroisoquinoline-7-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols. Common reagents for these reactions include sodium azide, potassium thiocyanate, and primary or secondary amines.

    Oxidation and Reduction Reactions: Although less common, it can undergo oxidation to form sulfonic acids or reduction to form sulfonamides.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules, often involving palladium-catalyzed cross-coupling reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting with an amine can produce a sulfonamide derivative .

Mechanism of Action

The mechanism of action of 1-Chloroisoquinoline-7-sulfonyl chloride involves its reactivity as an electrophile The chlorine atom attached to the sulfonyl group is highly reactive and can be readily displaced by nucleophilesThe molecular targets and pathways involved depend on the specific reactions and applications in which it is used .

Comparison with Similar Compounds

1-Chloroisoquinoline-7-sulfonyl chloride can be compared with other similar compounds, such as:

    Isoquinoline-7-sulfonyl chloride: Lacks the chlorine atom at the 1-position, making it less reactive in certain substitution reactions.

    1-Bromoisoquinoline-7-sulfonyl chloride: Similar in structure but with a bromine atom instead of chlorine, which can affect its reactivity and the types of reactions it undergoes.

    1-Chloroisoquinoline-5-sulfonyl chloride: Differing in the position of the sulfonyl chloride group, which can influence its chemical properties and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and makes it suitable for particular synthetic applications .

Properties

IUPAC Name

1-chloroisoquinoline-7-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2NO2S/c10-9-8-5-7(15(11,13)14)2-1-6(8)3-4-12-9/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCCARSJRZMDFTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN=C2Cl)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942119-65-5
Record name 1-chloroisoquinoline-7-sulfonyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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